Molecular structure and weight of 2-Bromo-1-ethyl-1H-imidazole HCl
Molecular structure and weight of 2-Bromo-1-ethyl-1H-imidazole HCl
An In-Depth Technical Guide to 2-Bromo-1-ethyl-1H-imidazole HCl for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-1-ethyl-1H-imidazole hydrochloride, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a plausible synthetic route, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for its potential application as a synthetic intermediate.
Introduction: The Significance of Substituted Imidazoles
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products, such as the amino acid histidine, and a wide array of pharmaceutical agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1] The introduction of various substituents onto the imidazole ring allows for the fine-tuning of its steric and electronic properties, making these compounds versatile building blocks for the synthesis of complex molecular architectures. 2-Bromo-1-ethyl-1H-imidazole HCl, as a halogenated and N-alkylated imidazole, represents a valuable intermediate for further functionalization, particularly through cross-coupling reactions at the bromine-bearing carbon.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 2-Bromo-1-ethyl-1H-imidazole and its hydrochloride salt are pivotal for its application in synthesis.
Molecular Structure
The structure comprises a five-membered imidazole ring substituted with a bromine atom at the 2-position and an ethyl group at the 1-position nitrogen atom. The hydrochloride salt is formed by the protonation of the nitrogen at the 3-position.
Caption: Proposed synthetic workflow for 2-Bromo-1-ethyl-1H-imidazole HCl.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-ethyl-1H-imidazole (Free Base)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethylimidazole (1.0 eq.) in anhydrous acetonitrile.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-bromosuccinimide (NBS) (1.05 eq.) in anhydrous acetonitrile and add it dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-1-ethyl-1H-imidazole.
Step 2: Synthesis of 2-Bromo-1-ethyl-1H-imidazole HCl
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Dissolution: Dissolve the purified 2-Bromo-1-ethyl-1H-imidazole (1.0 eq.) in anhydrous diethyl ether.
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Precipitation: Cool the solution to 0 °C and slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete.
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Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 2-Bromo-1-ethyl-1H-imidazole HCl.
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show a triplet and a quartet corresponding to the ethyl group protons. Two singlets or doublets in the aromatic region would correspond to the protons at the C4 and C5 positions of the imidazole ring. |
| ¹³C NMR | The spectrum should display five distinct carbon signals, including two for the ethyl group and three for the imidazole ring carbons. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₅H₇BrN₂) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
| FT-IR | The infrared spectrum would exhibit characteristic C-H stretching and bending frequencies for the alkyl and aromatic moieties, as well as C=N and C-N stretching vibrations of the imidazole ring. |
Applications in Research and Drug Development
2-Bromo-1-ethyl-1H-imidazole HCl is a valuable building block for organic synthesis. The bromine atom at the 2-position is susceptible to a variety of transformations, including:
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Cross-Coupling Reactions: It can participate in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.
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Lithiation: The bromine can be exchanged with lithium to form a potent nucleophile for reaction with various electrophiles.
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Nucleophilic Aromatic Substitution: The electron-deficient nature of the C2 position can facilitate nucleophilic substitution reactions under certain conditions.
These synthetic possibilities make it an attractive starting material for the construction of more complex molecules with potential biological activities. The imidazole core is a well-known pharmacophore, and modifications at the 2-position can lead to novel compounds for screening in drug discovery programs. [1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-1-ethyl-1H-imidazole HCl is not widely available, data from closely related compounds like 2-Bromo-1H-imidazole and 1-ethylimidazole provide essential safety guidance. [2][3][4]
| Safety Aspect | Recommendation | Reference |
|---|---|---|
| Hazard Identification | Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation. | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection. Work in a well-ventilated area or under a chemical fume hood. | [2][4] |
| First-Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Inhalation: Remove person to fresh air and keep comfortable for breathing. | [2][3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep refrigerated to maintain product quality. | [2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [2][3]|
Conclusion
2-Bromo-1-ethyl-1H-imidazole HCl is a heterocyclic compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its molecular structure allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of novel compounds for drug discovery and other applications. Adherence to proper laboratory safety protocols is essential when handling this and related compounds. This guide provides a foundational understanding to support researchers in the effective and safe utilization of 2-Bromo-1-ethyl-1H-imidazole HCl in their scientific endeavors.
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